molecular formula C15H28N2O3 B2692624 1-Boc-4-Morpholin-4-ylmethyl-piperidine CAS No. 340962-93-8

1-Boc-4-Morpholin-4-ylmethyl-piperidine

Cat. No.: B2692624
CAS No.: 340962-93-8
M. Wt: 284.4
InChI Key: HEBJLJUIVLSYED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-4-Morpholin-4-ylmethyl-piperidine is a chemical compound with the IUPAC name tert-butyl 4-(4-morpholinylmethyl)-1-piperidinecarboxylate. It is known for its applications in organic synthesis and pharmaceutical research. The compound is characterized by its molecular formula C15H28N2O3 and a molecular weight of 284.4 g/mol .

Preparation Methods

The synthesis of 1-Boc-4-Morpholin-4-ylmethyl-piperidine typically involves the reaction of 4-morpholinylmethyl-piperidine with tert-butyl chloroformate (Boc2O) under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through standard techniques like column chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Boc-4-Morpholin-4-ylmethyl-piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-Boc-4-Morpholin-4-ylmethyl-piperidine is widely used in scientific research, particularly in:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the development of biochemical assays and as a reagent in various biological studies.

    Medicine: It is involved in the synthesis of potential therapeutic agents, including drugs targeting neurological and cardiovascular diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Boc-4-Morpholin-4-ylmethyl-piperidine is primarily related to its role as a synthetic intermediate. It does not have a direct biological target but is used to modify other molecules to enhance their activity or stability. The molecular targets and pathways involved depend on the specific application and the final product synthesized using this compound .

Comparison with Similar Compounds

1-Boc-4-Morpholin-4-ylmethyl-piperidine can be compared with similar compounds such as:

The uniqueness of this compound lies in its dual functionality, combining the properties of both morpholine and piperidine rings, making it a versatile intermediate in various synthetic pathways.

Properties

IUPAC Name

tert-butyl 4-(morpholin-4-ylmethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)17-6-4-13(5-7-17)12-16-8-10-19-11-9-16/h13H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBJLJUIVLSYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-BOC-4-formyl-piperidine (210 mg) in dry 1,2-dichloroethane (10 mL), was added morpholine (86 mg) and glacial acetic acid (60 μL) and stirred for 1 h at room temperature. To the mixture was added sodium triacetoxyborohydride (272 mg) and the mixture stirred for 12 h. The reaction mixture was extracted into DCM (25 mL), washed with 50% sodium bicarbonate solution (10 mL), brine (10 mL), and dried (MgSO4). The solvents were removed in vacuo to give a residue which was purified by flash chromatography to give 4-morpholine-4-ylmethyl-piperidine-1-carboxylic acid tert-butyl ester (120 mg). Treatment with TFA yielded the desired amine which was isolated as the TFA salt.
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
86 mg
Type
reactant
Reaction Step One
Quantity
60 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
272 mg
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.